ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-3-21-14(19)10-5-7-11(8-6-10)17-9-12(18)13(16-17)15(20)22-4-2/h5-9,18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZERRSBYQKFWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl carbazate with phenyl isocyanate under solvent-free conditions . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature. The reaction is usually carried out at room temperature, and the product is isolated by washing the reaction mixture with a small amount of solvent followed by filtration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of reagents can be implemented to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: The major product would be the corresponding ketone or aldehyde.
Reduction: The major products would be the corresponding alcohols.
Substitution: The major products would be the substituted phenyl derivatives.
Scientific Research Applications
Ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Functional Groups
The table below compares the target compound with structurally similar pyrazole derivatives:
*Calculated based on molecular formula C₁₆H₁₆N₂O₅.
Key Observations:
Physicochemical Properties
- Solubility: The 4-hydroxyl group in the target compound may enhance water solubility compared to non-hydroxylated analogs (e.g., ).
- Stability : Ester groups in all compounds are susceptible to hydrolysis under acidic/basic conditions, but electron-withdrawing groups (e.g., sulfonyl in ) may slow degradation.
- LogP : The target compound’s LogP is estimated to be lower than analogs with hydrophobic substituents (e.g., diphenyl in ), suggesting better membrane permeability.
Biological Activity
Ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate is a compound of increasing interest due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazole core which is known for its versatility in medicinal chemistry. The synthesis typically involves the reaction of ethyl 3-phenyl-1H-pyrazole-5-carboxylate with ethoxycarbonyl groups under basic conditions, yielding high purity and yield rates .
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been shown to inhibit key cancer pathways, including BRAF(V600E), EGFR, and Aurora-A kinase, making it a promising candidate for cancer therapy .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory activity. Studies have shown that similar pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation, indicating potential use in treating inflammatory diseases .
Antibacterial and Antifungal Activity
This compound has exhibited antibacterial effects against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of growth . Additionally, antifungal activity has been noted against several phytopathogenic fungi, suggesting its potential in agricultural applications .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the pyrazole ring and substituents have been systematically studied to enhance potency and selectivity against specific biological targets. For instance, variations in the ethoxycarbonyl group influence the compound's interaction with target enzymes, affecting its overall efficacy .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antitumor Efficacy : A study demonstrated that this compound significantly reduced tumor growth in xenograft models by targeting specific oncogenic pathways. The IC50 values were comparable to established chemotherapeutics, indicating its potential as a lead compound .
- Anti-inflammatory Mechanism : In vitro assays revealed that the compound inhibited LPS-induced inflammatory responses in macrophages, leading to decreased levels of inflammatory mediators. This suggests a mechanism that could be exploited for developing anti-inflammatory drugs .
- Antimicrobial Activity : A series of experiments showed that derivatives similar to this compound displayed significant antibacterial activity against resistant strains of bacteria, highlighting its potential in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step protocols involving cyclocondensation or Vilsmeier-Haack reactions. For example, analogous pyrazole carboxylates are prepared by reacting hydrazine derivatives with β-keto esters under reflux in aprotic solvents like acetonitrile (yield: ~82% after column chromatography) . Key parameters include stoichiometric control of substituents (e.g., ethoxycarbonyl groups) and pH adjustments to stabilize intermediates. Purity (>95%) is achieved via silica gel chromatography and recrystallization from ethyl acetate .
Q. How is spectroscopic characterization (NMR, IR, MS) employed to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), ester groups (δ 4.2–4.4 ppm for –OCH2CH3), and hydroxyl protons (broad singlet at δ 5.5–6.0 ppm) are critical. Splitting patterns distinguish substituent positions .
- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O of esters) and ~3200 cm⁻¹ (–OH) confirm functional groups .
- MS : Molecular ion peaks (e.g., m/z 262–306) align with calculated molecular weights, with fragmentation patterns verifying the pyrazole core .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to avoid dermal contact.
- Conduct reactions in fume hoods due to volatile byproducts (e.g., acetonitrile).
- Waste disposal: Segregate organic solvents and pyrazole derivatives for professional incineration .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : SCXRD using SHELX software provides bond lengths (e.g., C=O: ~1.21 Å), dihedral angles (e.g., 6.97° between pyrazole and phenyl rings), and hydrogen-bonding networks. Mercury CSD 2.0 visualizes intermolecular interactions (e.g., C–H···O), critical for understanding packing efficiency and stability. Refinement parameters (R factor < 0.05) ensure accuracy .
Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and reactivity?
- Methodological Answer :
- DFT : Optimize geometry at B3LYP/6-311++G(d,p) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 for anti-inflammatory activity). Pyrazole derivatives show affinity scores comparable to indomethacin (∆G: −8.5 kcal/mol) .
Q. How do structural modifications (e.g., halogenation, alkylation) alter the compound’s biological activity?
- Methodological Answer :
- Halogenation : Introducing –Cl or –F at the phenyl ring enhances antimicrobial potency (MIC: 2–8 µg/mL vs. S. aureus) by increasing lipophilicity .
- Alkylation : Methyl/ethyl groups at the pyrazole N1 position improve metabolic stability (t½: >4 h in hepatic microsomes) .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer :
- Cross-validate NMR/IR data with SCXRD to confirm substituent orientation. For example, hydroxyl proton shifts in NMR may conflict with crystallographic absence of hydrogen bonding; this is resolved by analyzing solvent effects or dynamic disorder .
- Use LC-MS to detect trace impurities (e.g., hydrolyzed esters) that skew spectral interpretations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
